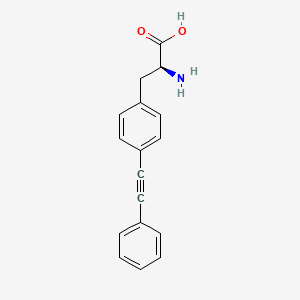
4-(2-Phenylethynyl)-L-phenylalanine
Descripción general
Descripción
4-(2-Phenylethynyl)-L-phenylalanine is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Phenylethynyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Phenylethynyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
A study by Yao, Gao, and Burke (1999) presented an enantioselective synthesis of 4-(phosphonomethyl)phenylalanine (Pmp) from L-tyrosine. This process is significant for incorporating it into peptides to study protein-tyrosine kinase-dependent signal transduction (Yao, Gao, & Burke, 1999).
MacDonald and D'Cunha (2007) explored the role of phenylalanine ammonia lyase (PAL) in the biotransformation of L-phenylalanine, highlighting its potential applications in clinical, industrial, and biotechnological fields (MacDonald & D'Cunha, 2007).
Research by Krasnov, Zhdanova, and Smirnova (1995) revealed that 4-[bis(2-chloroethyl)amino]-DL-, L-, and D-phenylalanine amides and peptides have potential as antitumor agents due to their selective antitumor activity (Krasnov, Zhdanova, & Smirnova, 1995).
Kong (2015) discussed the potential industrial and medical applications of phenylalanine ammonia-lyase (PAL), including its use in metabolic engineering for phenylpropanoids production, enzyme replacement therapy for phenylketonuria, and microbial production of L-phenylalanine (Kong, 2015).
Watanabe et al. (2018) developed a method for the synthesis of 4-[211At]astato-L-phenylalanine, a promising amino acid derivative for targeted alpha therapy in cancer treatment (Watanabe et al., 2018).
Singh et al. (2020) studied 4-nitrophenylalanine (4NP) as a highly efficient gelator that forms hydrogen bonding mediated crystals in water, influencing its self-assembly through competitive non-covalent interactions and solvent ratio (Singh et al., 2020).
Liu et al. (2018) enhanced L-phenylalanine production in Escherichia coli through metabolic engineering, leading to a strain capable of producing other aromatic amino acids and derived compounds efficiently (Liu et al., 2018).
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12,18H2,(H,19,20)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTJIPHLAUVCGH-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethynyl)-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



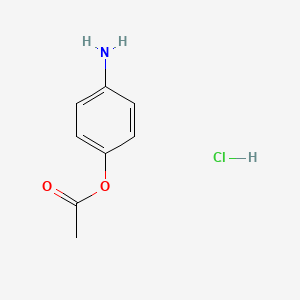
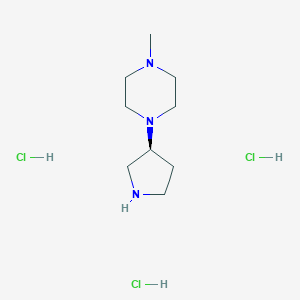


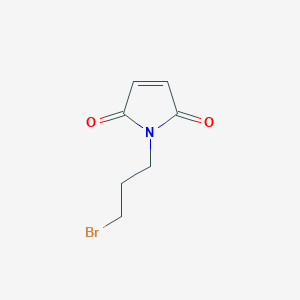
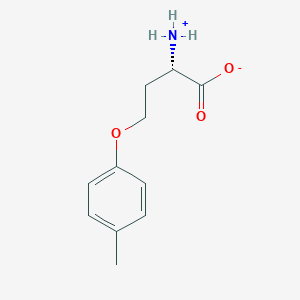
![(2S,4S)-1-(tert-butoxycarbonyl)-4-[(4-chlorobenzyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B8178679.png)

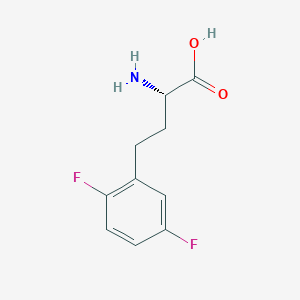

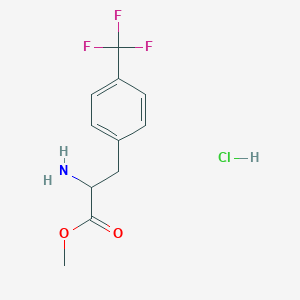

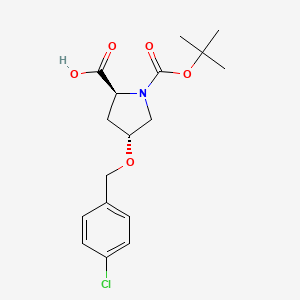
![(2S,4R)-4-[(2,4-difluorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178729.png)